molecular formula C11H22N4O2 B040234 Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide CAS No. 122035-71-6

Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide

Cat. No. B040234
M. Wt: 242.32 g/mol
InChI Key: NTKWXRSEJQGLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide, also known as TEMPO, is a stable nitroxide radical that has gained significant attention in scientific research due to its unique properties. TEMPO is widely used as a catalyst, an oxidizing agent, and a spin label in various chemical reactions.

Mechanism Of Action

Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide acts as a stable nitroxide radical that can easily donate or accept electrons, making it an effective oxidizing agent. The mechanism of action of Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide involves the transfer of a single electron to or from the substrate, resulting in the formation of a radical intermediate that can further react to form the desired product.

Biochemical And Physiological Effects

Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide has been shown to have antioxidant properties, which can protect cells from oxidative stress. In addition, Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide has been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues. Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide has also been shown to have neuroprotective effects, which can prevent or reduce neuronal damage in neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide is a stable and easy-to-handle compound that can be used in various lab experiments. However, Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide can be expensive and may require specialized equipment for some applications.

Future Directions

There are numerous future directions for Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide research, including the development of new synthetic methods, the exploration of new applications in catalysis and materials science, and the investigation of its potential therapeutic effects in various diseases. Additionally, the use of Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide in combination with other compounds or techniques may lead to new discoveries and applications.

Scientific Research Applications

Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide has numerous applications in scientific research, including organic synthesis, polymer chemistry, and biochemistry. In organic synthesis, Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide is used as a catalyst for the oxidation of alcohols to aldehydes and ketones. In polymer chemistry, Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide is used as a mediator in the polymerization of acrylonitrile, which results in a high yield of nitroxide-functionalized polymers. In biochemistry, Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide is used as a spin label to study protein structure and dynamics using electron paramagnetic resonance spectroscopy.

properties

CAS RN

122035-71-6

Product Name

Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide

Molecular Formula

C11H22N4O2

Molecular Weight

242.32 g/mol

IUPAC Name

2-hydrazinyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C11H22N4O2/c1-10(2)5-7(6-11(3,4)15-10)13-8(16)9(17)14-12/h7,15H,5-6,12H2,1-4H3,(H,13,16)(H,14,17)

InChI Key

NTKWXRSEJQGLRX-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NN)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NN)C

Other CAS RN

122035-71-6

Pictograms

Corrosive; Irritant

synonyms

oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2,2,6,6-tetramethyl-4-piperidinyl)-N'-aminooxamide was prepared by the hydrazinolysis of ethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)oxamate with 64% aqueous hydrazine in methanol.
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